molecular formula C18H24N4O3S B2761705 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1448052-92-3

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2761705
CAS No.: 1448052-92-3
M. Wt: 376.48
InChI Key: BOLTUQUGWZHBRQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule designed for preclinical research, featuring a fused imidazo[1,2-a]pyridine scaffold. This heterocyclic system is recognized in medicinal chemistry for its significant biological activity and drug-like properties . Compounds based on the imidazo[1,2-a]pyridine core are frequently investigated as potential inhibitors of protein kinases, which are key targets in oncological research . Specifically, related derivatives have demonstrated potent activity against FMS-like tyrosine kinase 3 (FLT3), a target implicated in the progression of acute myeloid leukemia (AML) . Other closely related chemical structures have also been explored for their antitubercular activity, showcasing the versatility of this scaffold . The molecular architecture of this compound incorporates a cyclopropyl group, a methylsulfonyl-piperidine carboxamide moiety, and the imidazo[1,2-a]pyridine system, a combination intended to modulate properties such as target potency, selectivity, and metabolic stability. Its structural features make it a candidate for investigating new therapeutic pathways in cell biology and disease models. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-26(24,25)20-10-7-14(8-11-20)18(23)22(15-5-6-15)13-16-12-19-17-4-2-3-9-21(16)17/h2-4,9,12,14-15H,5-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLTUQUGWZHBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Cyclopropyl Group : Enhances stability and reactivity.
  • Imidazo[1,2-a]pyridine Moiety : Known for its ability to interact with biological targets.
  • Methylsulfonyl and Carboxamide Functional Groups : Contribute to its chemical reactivity and biological activity.

The molecular formula is C15_{15}H18_{18}N4_{4}O2_{2}S, with a CAS number of 1448034-22-7.

This compound primarily acts as an inhibitor of specific protein kinases, particularly targeting the KRAS G12C protein. This protein is crucial in the RAS signaling pathway, which regulates cell growth and survival. By covalently binding to KRAS G12C, the compound effectively inhibits cancer cell proliferation, making it a candidate for cancer therapy .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Activity Inhibits KRAS G12C, reducing cancer cell proliferation in various models.
Enzyme Inhibition Potential to inhibit other kinases involved in cell signaling pathways.
Antimicrobial Properties Imidazo[1,2-a]pyridine derivatives often exhibit antimicrobial effects.

Case Studies and Research Findings

  • Cancer Research : In studies focused on non-small cell lung cancer (NSCLC), this compound demonstrated significant efficacy against KRAS G12C mutations, leading to decreased tumor growth in preclinical models .
  • Enzymatic Studies : Research has shown that this compound can selectively inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors such as breast and prostate cancers. The selectivity of this inhibition suggests potential for targeted therapies .
  • Antimicrobial Activity : Preliminary studies indicated that derivatives of imidazo[1,2-a]pyridine have shown antimicrobial properties against various bacterial strains, suggesting that this compound may also possess similar activities .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key aspects include:

  • Absorption : The compound's lipophilicity may enhance its absorption across biological membranes.
  • Metabolism : Initial studies suggest hepatic metabolism via cytochrome P450 enzymes.
  • Excretion : Predominantly renal excretion has been observed in animal models.

Toxicological assessments indicate that while the compound exhibits promising therapeutic effects, further studies are necessary to evaluate its safety profile in humans.

Scientific Research Applications

Pharmacological Applications

Inhibition of Receptor Tyrosine Kinases (RTKs)
One of the significant applications of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is its role as an inhibitor of receptor tyrosine kinases. RTKs are crucial in mediating various cellular processes such as growth, differentiation, and metabolism. The compound has demonstrated potential in inhibiting the proliferation of cancer cells, making it a candidate for anticancer therapies.

Mechanism of Action
Molecular docking studies have shown that this compound effectively binds to the active sites of RTKs, thereby inhibiting their activity. This interaction is essential for understanding how structural modifications can enhance or diminish its biological efficacy .

Anticancer Activity

Case Studies
Recent studies have highlighted the anticancer properties of this compound against various cancer cell lines. For instance:

  • HT29 Cell Line : The compound exhibited significant growth-inhibitory effects with an IC50 value indicating strong potential against colorectal cancer.
  • MCF-7 Cell Line : It also showed promising results in inhibiting breast cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial for optimizing the biological activity of this compound. Modifications in its molecular structure can significantly influence its potency against specific cancer types. For example:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against certain cancer types
Alteration of the cyclopropyl groupVariability in binding affinity to RTKs

Synthesis and Development

The synthesis of this compound typically involves a multi-step process that allows for systematic modifications to optimize biological activity . This synthetic versatility is vital for developing derivatives with enhanced efficacy.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine Derivatives with Triazole and Piperazine/Piperidine Moieties

describes imidazo[1,2-a]pyridine derivatives fused with triazole and piperazine/piperidine groups, offering insights into substituent effects:

Compound ID (from ) Key Structural Features Physical Properties
8p Triazole, 4-methoxy-2-nitrophenyl, piperazine Melting point: 104–105°C
10a Propyl-triazole, piperazine Viscous liquid
11a Cyclopropyl-triazole, piperazine Yellow solid
11b Chloro-imidazo-pyridine, propyl-triazole Melting point: 90–92°C

Key Differences :

  • Target compound replaces triazole with a carboxamide group and substitutes piperazine with a methylsulfonyl-piperidine.
  • The cyclopropyl group in the target compound is distinct from the alkyl/aryl substituents in analogs. Cyclopropane’s ring strain and lipophilicity may improve membrane permeability .

Heterocycle Variants: Imidazo[2,1-b]thiazole vs. Imidazo[1,2-a]pyridine

highlights imidazo[2,1-b]thiazole derivatives, where the pyridine ring is replaced with thiazole. These compounds feature a methylsulfonyl group at the para position of the C-6 phenyl ring and Mannich bases at C-5 .

Comparison :

  • Thiazole vs. This may enhance binding to targets requiring polar interactions but reduce CNS penetration due to higher polarity.
  • Methylsulfonyl Positioning : Both the target compound and derivatives utilize methylsulfonyl groups, but the target compound positions it on piperidine rather than an aromatic ring. This difference could influence conformational flexibility and target engagement.

N-Phenylimidazo[1,2-a]pyridin-3-amine Derivatives ( and )

and detail N-phenylimidazo[1,2-a]pyridin-3-amine derivatives with methylsulfonyl phenyl groups and Mannich bases. Examples include 3c , 3d , and MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) .

Structural and Functional Contrasts :

  • Carboxamide vs.
  • Methylsulfonyl Placement : In MIA , methylsulfonyl is on a phenyl ring, whereas the target compound positions it on piperidine. This may alter electron distribution and steric effects.

Implications for Structure-Activity Relationships (SAR)

  • Methylsulfonyl Group : Present in all discussed compounds, suggesting a critical role in target binding (e.g., hydrogen bonding or electrostatic interactions). Its placement on piperidine (target) vs. aromatic rings (–4) may modulate potency and selectivity.
  • Cyclopropane vs. Alkyl/Aryl Groups: The cyclopropyl group in the target compound may enhance metabolic stability compared to ’s propyl/nonyl chains, which are prone to oxidation .

Q & A

Q. What are the recommended synthetic routes for this compound, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[1,2-a]pyridine core, followed by cyclopropane and piperidine ring functionalization. Key steps include nucleophilic substitutions (e.g., sulfonylation at the piperidine nitrogen) and coupling reactions (e.g., imidazo[1,2-a]pyridine-methyl-piperidine linkage). Critical analytical techniques for structural validation include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and coupling patterns (e.g., cyclopropyl CH2_2 protons appear as multiplets at δ ~0.5–1.5 ppm) .
  • IR Spectroscopy : Peaks at ~1350–1150 cm1^{-1} confirm sulfonyl (S=O) groups .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Table 1 : Key Synthetic Intermediates and Their Characterization Data

IntermediateKey NMR Signals (δ, ppm)IR Peaks (cm1^{-1})
Imidazo[1,2-a]pyridine core8.2 (s, H-2), 7.6 (d, H-5)1722 (C=O), 1512 (C=N)
Piperidine-sulfonyl intermediate3.4 (m, piperidine CH2_2), 2.9 (s, SO2_2CH3_3)1347, 1156 (SO2_2)

Q. How can researchers determine the preliminary biological activity profile of this compound?

Methodological Answer: Initial screening should focus on target-specific assays and phenotypic models:

  • Kinase Inhibition Assays : Use fluorescence-based or radiometric assays to evaluate inhibition of kinases (e.g., p38 MAPK, TAK1), given structural analogs' activity .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • In Vivo Efficacy : Rodent models for inflammation or infection, monitoring biomarkers like TNF-α or bacterial load .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictory bioactivity data observed across different assay systems?

Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., pH, cofactors) or off-target effects. Strategies include:

  • Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phospho-targets) approaches .
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in cell-based vs. cell-free assays .
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in live cells .

Table 2 : Comparative Bioactivity of Structural Analogs

CompoundCore StructureIC50_{50} (p38 MAPK)MIC (S. aureus)
AImidazo[1,2-a]pyridine12 nM64 µg/mL
BTriazolo[4,3-b]pyridazine85 nM>128 µg/mL

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize pharmacological properties?

Methodological Answer: SAR studies should prioritize modifications to key moieties:

  • Cyclopropyl Group : Replace with other small rings (e.g., aziridine) to modulate lipophilicity and metabolic stability .
  • Sulfonyl Group : Test alternative electron-withdrawing groups (e.g., carbonyl, phosphonate) to enhance target affinity .
  • Imidazo[1,2-a]pyridine Core : Introduce halogen substituents (e.g., Cl, F) to improve binding to hydrophobic kinase pockets .
  • Piperidine Carboxamide : Optimize stereochemistry (R vs. S) using chiral HPLC and enantioselective synthesis .

Computational Tools :

  • Molecular docking (AutoDock Vina) to predict binding modes.
  • QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What methodologies are recommended for optimizing reaction yields in the sulfonylation step during synthesis?

Methodological Answer: The sulfonylation of the piperidine nitrogen often faces challenges like incomplete substitution or side reactions. Optimization strategies include:

  • Design of Experiments (DoE) : Use response surface methodology to evaluate temperature, solvent (e.g., DMF vs. THF), and base (e.g., K2_2CO3_3 vs. Et3_3N) effects .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time from hours to minutes .
  • Catalysis : Add catalytic iodide (e.g., KI) to enhance sulfonyl chloride reactivity .

Table 3 : DoE Results for Sulfonylation Optimization

ParameterOptimal RangeYield Improvement
Temperature40–50°C+25%
SolventDMF/H2_2O (1:2)+18%
BaseK2_2CO3_3 (1.2 eq)+15%

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